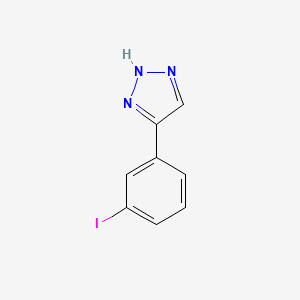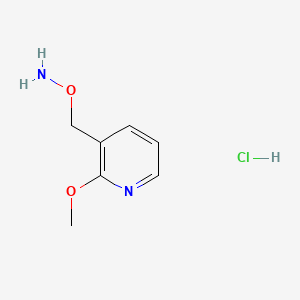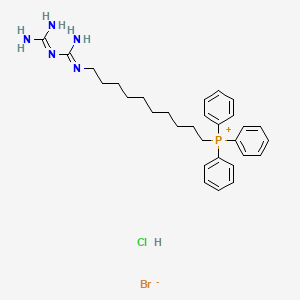
5-(3-iodophenyl)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-iodophenyl)-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the iodine atom on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-iodophenyl)-1H-1,2,3-triazole typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction is highly efficient and regioselective, leading to the formation of 1,4-disubstituted 1,2,3-triazoles.
-
Starting Materials
- 3-iodophenyl azide
- Terminal alkyne
-
Reaction Conditions
- Copper(I) catalyst (e.g., CuSO4 and sodium ascorbate)
- Solvent: Typically a mixture of water and an organic solvent like tert-butanol
- Temperature: Room temperature to 60°C
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the CuAAC reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors can further enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-iodophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in Suzuki-Miyaura and Sonogashira coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
-
Substitution Reactions
- Reagents: Nucleophiles like amines or thiols
- Conditions: Mild base (e.g., NaOH) in an appropriate solvent
-
Coupling Reactions
- Reagents: Boronic acids (for Suzuki-Miyaura) or terminal alkynes (for Sonogashira)
- Conditions: Palladium catalyst, base (e.g., K2CO3), and solvent (e.g., DMF or toluene)
Major Products
The major products of these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.
Aplicaciones Científicas De Investigación
5-(3-iodophenyl)-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal chemical reporter.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 5-(3-iodophenyl)-1H-1,2,3-triazole varies depending on its application. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their function. The triazole ring can also coordinate with metal ions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-phenyl-1H-1,2,3-triazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-(4-bromophenyl)-1H-1,2,3-triazole: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
5-(3-chlorophenyl)-1H-1,2,3-triazole: Contains a chlorine atom, which also affects its chemical properties and reactivity.
Uniqueness
The presence of the iodine atom in 5-(3-iodophenyl)-1H-1,2,3-triazole makes it particularly useful for specific types of chemical reactions, such as coupling reactions, where the iodine atom can be easily substituted. This unique feature distinguishes it from other similar compounds and broadens its range of applications.
Propiedades
Fórmula molecular |
C8H6IN3 |
|---|---|
Peso molecular |
271.06 g/mol |
Nombre IUPAC |
4-(3-iodophenyl)-2H-triazole |
InChI |
InChI=1S/C8H6IN3/c9-7-3-1-2-6(4-7)8-5-10-12-11-8/h1-5H,(H,10,11,12) |
Clave InChI |
RFRYMKOJJBASCP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)I)C2=NNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[4-(4-Hexyloxyphenylazo)phenoxy]hexyl acrylate](/img/structure/B13702342.png)


![5-Bromo-4-[2-fluoro-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13702374.png)


![5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13702397.png)
![3-Bromo-6-chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13702409.png)
![N-[2-(Naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13702416.png)

